molecular formula C3H9N<br>C3H9N<br>(CH3)3N B031210 Trimethylamine CAS No. 75-50-3

Trimethylamine

Cat. No.: B031210
CAS No.: 75-50-3
M. Wt: 59.11 g/mol
InChI Key: GETQZCLCWQTVFV-UHFFFAOYSA-N
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Description

Trimethylamine is an organic compound with the chemical formula ( \text{N(CH}_3\text{)}_3 ). It is a colorless gas with a strong fishy odor at low concentrations, which becomes more ammonia-like at higher concentrations. This compound is a naturally occurring compound found in small amounts in many plants and animals. It is also produced by the breakdown of organic matter, such as fish and other seafood .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylamine can be synthesized by the reaction of ammonia and methanol in the presence of a catalyst. The reaction is as follows: [ 3 \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow (\text{CH}_3)_3\text{N} + 3 \text{H}_2\text{O} ] This reaction also produces other methylamines, such as dimethylamine and methylamine .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reaction of methanol and ammonia. Another method involves the reaction of ammonium chloride with paraformaldehyde, followed by treatment with sodium hydroxide to liberate the free amine .

Chemical Reactions Analysis

Types of Reactions: Trimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Production and Industrial Uses

1. Synthesis of Chemicals

  • TMA is primarily used in the synthesis of various chemicals including:
    • Choline : An essential nutrient that plays a critical role in liver function, brain development, and muscle movement.
    • Tetramethylammonium Hydroxide : A strong base used in organic synthesis.
    • Plant Growth Regulators : Compounds that influence plant growth and development.
    • Herbicides : Chemicals used to control unwanted plants.

2. Production of Dyes and Resins

  • TMA is involved in the production of basic dyes and strongly basic anion exchange resins, which are crucial in water treatment processes and chemical separations .

3. Gas Sensors

  • TMA is utilized in gas sensors designed to detect fish freshness, as its presence indicates spoilage due to bacterial activity .

Biological and Clinical Applications

1. This compound N-Oxide (TMAO) as a Biomarker

  • TMAO, a metabolite derived from TMA, has garnered attention as a cardiovascular biomarker. Research indicates a correlation between elevated TMAO levels and various cardiovascular diseases such as:
    • Atherosclerosis
    • Heart failure
    • Ischemic stroke
    • Chronic kidney disease
  • TMAO's role as a prognostic marker has been studied extensively; however, its reliability can vary due to factors like diet and kidney function .
Disease Associated Risks with TMAO
AtherosclerosisIncreased risk of plaque formation
Heart FailurePoorer outcomes in patients
Chronic Kidney DiseaseCorrelation with disease progression

2. Nutritional Studies

  • TMA is produced during the metabolism of dietary components such as choline and carnitine. Studies indicate that while these compounds have beneficial effects on health, their metabolism can lead to adverse reactions due to TMA production .

Environmental and Ecological Roles

1. Osmolyte Functionality

  • TMAO acts as an osmolyte, helping organisms withstand extreme environmental conditions by stabilizing proteins under stress conditions such as high pressure. This property is particularly significant for marine life .

Case Studies

1. Cardiovascular Health
A study published in PubMed highlighted the potential of TMAO as a biomarker for cardiovascular risk assessment. It categorized its roles into diagnostic, prognostic, and monitoring aspects, emphasizing the need for further validation in clinical settings to enhance patient outcomes .

2. Metabolic Syndrome Research
Recent research demonstrated a method for quantifying both TMA and TMAO in individuals with metabolic syndrome using UPLC-MRM-MS techniques. This study aims to clarify the relationship between these metabolites and chronic diseases, providing insights into their roles in human health .

Mechanism of Action

Trimethylamine exerts its effects primarily through its basicity and nucleophilicity. It can form salts with acids and act as a nucleophile in substitution reactions. In biological systems, this compound is oxidized to this compound N-oxide by hepatic flavin monooxygenases. This oxidation process is significant in the context of cardiovascular health, as this compound N-oxide has been linked to atherogenesis .

Comparison with Similar Compounds

    Dimethylamine: Similar in structure but with two methyl groups instead of three.

    Methylamine: Contains only one methyl group.

    Triethylamine: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness: Trimethylamine is unique due to its strong fishy odor and its role as a precursor to this compound N-oxide, which has significant biological implications. Its nucleophilicity and ability to form quaternary ammonium salts also distinguish it from other amines .

Q & A

Basic Research Questions

Q. How can the synthesis of trimethylamine be optimized to achieve high yields in laboratory settings?

  • Methodological Answer : The synthesis of TMA via the reaction of ammonium chloride with phthalimide and formaldehyde (Mannich reaction) yields 85–90% efficiency under controlled conditions. Key steps include:

  • Using tightly sealed apparatus to prevent TMA gas loss.
  • Liquefying TMA at 3.5°C to enhance solvent absorption efficiency (1000 g ethanol as solvent).
  • Titration with standard HCl to confirm purity .
  • Critical Parameters :
ParameterOptimal Value
Solvent Volume1000 g ethanol
Reaction Temperature3.5°C (liquefaction)
Yield85–90% of theoretical

Q. What analytical methods are recommended for quantifying TMA and its derivatives in biological samples?

  • Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) coupled with LC-MS/MS is preferred for simultaneous quantification of TMA, TMAO, choline, and betaine. Key steps include:

  • Spike-and-recovery validation: Recovery (%)=CfoundCsampleCadded×100\text{Recovery (\%)} = \frac{C_{\text{found}} - C_{\text{sample}}}{C_{\text{added}}} \times 100.
  • Use of deuterated internal standards (e.g., d9-TMAO) to correct for matrix effects .
  • Alternative methods: Conway’s micro-diffusion for fish spoilage analysis .

Q. What safety protocols are critical when handling TMA in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : OSHA-compliant ventilation (29 CFR 1910.101) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats (TMA is highly flammable, GHS02) .
  • Emergency Measures : Immediate flushing with water for skin/eye contact; ethanol rinses to neutralize residual TMA .

Q. How does gut microbiota contribute to TMA production from dietary precursors?

  • Methodological Answer : Intestinal bacteria metabolize choline (e.g., from eggs) into TMA, which is oxidized to TMAO in the liver. Key validation steps:

  • Suppression-recovery tests: Administer broad-spectrum antibiotics (e.g., metronidazole) to ablate microbiota, followed by TMA/TMAO monitoring via LC-MS .
  • Cohort studies: Elevated plasma TMAO correlates with 2.54x higher cardiovascular risk (hazard ratio, 95% CI: 1.96–3.28) .

Advanced Research Questions

Q. What molecular mechanisms link TMAO to atherosclerosis and other chronic diseases?

  • Methodological Answer : TMAO promotes foam cell formation by upregulating CD36 and SR-A1 scavenger receptors on macrophages. Key approaches:

  • In vitro models : Treat macrophage cell lines with 100 µM TMAO and quantify oxidized LDL uptake via fluorescence microscopy.
  • Genetic knockout : Use FMO3-deficient mice to isolate TMAO’s effects .

Q. How do experimental conditions influence TMA decomposition pathways in gas-phase studies?

  • Methodological Answer : Photodissociation at 193 nm produces methyl radicals (CH₃) and HCN, detected via time-of-flight (TOF) mass spectrometry. Key variables:

ConditionProduct Profile
10.5 eV ionizationDominant m/z 15 (CH₃⁺)
30° source angleOptimal signal resolution
Contradiction: HMTD thermolysis yields HCN and methanol, not dimethylamine, due to precursor reactivity .

Q. What are the challenges in distinguishing TMA from methylamine derivatives in complex matrices?

  • Methodological Answer : Co-elution issues arise in GC-MS due to similar volatility. Mitigation strategies:

  • Derivatization: Use pentafluorobenzoyl chloride to enhance MS sensitivity.
  • HILIC separation: Adjust buffer pH to 9.0 for baseline resolution of TMA and dimethylamine .

Q. How is TMA production regulated in methylotrophic bacteria during carbon source shifts?

  • Methodological Answer : In Methylophilus methylotrophus, TMA dehydrogenase and electron transfer flavoprotein (ETF) are induced only with methylamine substrates (not methanol). Validation:

  • SDS-PAGE/Western blotting with anti-ETF antibodies .

Q. What byproducts form during TMA ligand decomposition in atomic layer deposition (ALD) processes?

  • Methodological Answer : In situ FT-IR/QMS reveals dimethylamine and C=N groups from CpZr(NMe₂)₃ decomposition above 200°C. Key

Temperature (°C)Major Byproducts
160This compound
180Dimethylamine, HCN

Q. How can conflicting data on TMAO’s role as a disease biomarker be resolved?

  • Methodological Answer : Discrepancies arise from cohort heterogeneity (e.g., renal function). Strategies:
  • Stratify analyses by eGFR to isolate TMAO’s effect.
  • Use Mendelian randomization to assess causality .

Q. Tables for Key Data

Table 1 : Synthesis Optimization Parameters for TMA

ParameterValue
ReactantsNH₄Cl + Phthalimide
SolventEthanol (1000 g)
Yield85–90%

Table 2 : LC-MS/MS Validation Metrics for TMA Quantification

MetricValue
LOD0.1 µM
Recovery (%)92–105
Intraday Precision<5% RSD

Properties

IUPAC Name

N,N-dimethylmethanamine
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InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3
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InChI Key

GETQZCLCWQTVFV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C
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Molecular Formula

C3H9N, Array, (CH3)3N
Record name TRIMETHYLAMINE, ANHYDROUS
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Related CAS

20230-89-1 (hydriodide), 2840-24-6 (hydrobromide), 593-81-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID2026238
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Molecular Weight

59.11 g/mol
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Physical Description

Trimethylamine, anhydrous appears as a colorless gas with a fishlike odor at low concentrations changing to ammonia-like odor at higher concentrations. Shipped as a liquid under its own vapor pressure. Contact with the unconfined liquid can cause frostbite from evaporative cooling or chemical type burns. The gasis corrosive and dissolves in water to form flammable, corrosive solutions. Gas is an asphyxiate by the displacement of air. Produces toxic oxides of nitrogen during combustion. Prolonged exposure to heat can cause the containers to rupture violently and rocket. Long-term inhalation of low concentrations or short -term inhalation of high concentrations has adverse health effects., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a fishy, amine odor; Note: A liquid below 37 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colourless gas; Pungent fishy odour at low concentration, Colorless gas with a fishy, amine odor., Colorless gas with a fishy, amine odor. [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas.]
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Record name Methanamine, N,N-dimethyl-
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Boiling Point

37.2 °F at 760 mmHg (USCG, 1999), 2.87 °C at 760 mm Hg, 3 °C, 37.2 °F, 37 °F
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Flash Point

Not Applicable. Gas. (USCG, 1999), -7 °C (19 °F) - closed cup, 20 °F (Closed cup), 10 °F (-12.2 °C) (closed cup), 25% solution: 38 °F (3.3 °C) (open cup), Flammable gas, NA (Gas) 20 °F (Liquid)
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Solubility

48 % at 86 °F (NIOSH, 2023), In water, 8.9X10+5 mg/L at 30 °C, Soluble in water, Soluble in alcohol, ether, Readily absorbed by alcohol with which it is miscible; also soluble in ether, benzene, toluene, xylene, ethylbenzene, chloroform., For more Solubility (Complete) data for Trimethylamine (7 total), please visit the HSDB record page., 890.0 mg/mL, Solubility in water: very good, Soluble in water, ether, Soluble (in ethanol), (86 °F): 48%
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Density

0.633 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6709 at 0 °C/4 °C, Saturated liquid density= 40.890 lb/cu ft @ 35 °C, Saturated vapor density= 0.29910 lb/cu ft @ 70 °C, Relative density (water = 1): 0.6 (liquid), 0.667-0.675 (4°), 0.633 at 68 °F, 2.09(relative gas density)
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Vapor Density

2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2, 2.09
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Vapor Pressure

1487.83 mmHg at 70 °F (USCG, 1999), 1610 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 187, 1454 mmHg at 70 °F, (70 °F): 1454 mmHg
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Impurities

Ammonia, no more than 0.2% by wt of solution; formaldehyde, no more than 0.3% by wt of solution
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Color/Form

Colorless gas at room temperature, Colorless gas [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas]

CAS No.

75-50-3
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Melting Point

-178.8 °F (USCG, 1999), -117.08 °C, -117.1 °C, -117 °C, -179 °F
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Synthesis routes and methods

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
Quantity
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylamine
Trimethylamine
Trimethylamine
Trimethylamine
Trimethylamine

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